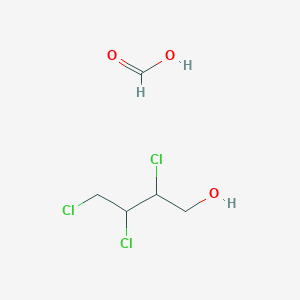
Formic acid;2,3,4-trichlorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2,3,4-trichlorobutan-1-ol is a compound that combines formic acid and 2,3,4-trichlorobutan-1-ol. 2,3,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2,3,4-trichlorobutan-1-ol can be achieved through the reaction of formic acid with 2,3,4-trichlorobutan-1-ol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and 2,3,4-trichlorobutan-1-ol and allowing the reaction to proceed at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of formic acid involves the hydrolysis of methyl formate or the oxidation of methanol. The formic acid produced can then be reacted with 2,3,4-trichlorobutan-1-ol to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Formic acid;2,3,4-trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: Formic acid can act as a reducing agent, splitting into hydride and carbon dioxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents.
Substitution: The chlorine atoms in 2,3,4-trichlorobutan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water are the major products.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Formic acid;2,3,4-trichlorobutan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemicals and as a preservative in livestock feed.
Mechanism of Action
The mechanism of action of formic acid;2,3,4-trichlorobutan-1-ol involves its interaction with cellular components. Formic acid can cause metabolic acidosis by lowering the pH of the cellular environment . The chlorine atoms in 2,3,4-trichlorobutan-1-ol can interact with proteins and enzymes, potentially inhibiting their function . The compound’s effects are mediated through its ability to disrupt cellular processes and induce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Similar to formic acid but with an additional methyl group.
Propionic acid: Similar to formic acid but with a longer carbon chain.
Butyric acid: Similar to formic acid but with an even longer carbon chain.
Uniqueness
Formic acid;2,3,4-trichlorobutan-1-ol is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
61810-61-5 |
|---|---|
Molecular Formula |
C5H9Cl3O3 |
Molecular Weight |
223.48 g/mol |
IUPAC Name |
formic acid;2,3,4-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(6)4(7)2-8;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |
InChI Key |
OFSVCSKRWXNKHL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Cl)Cl)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


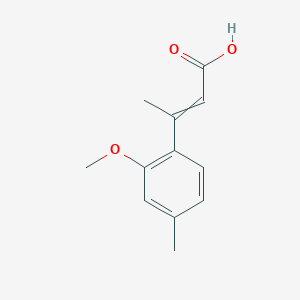
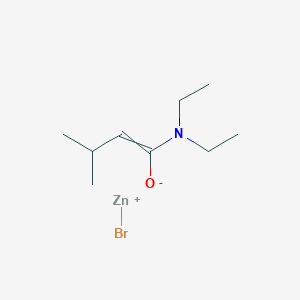
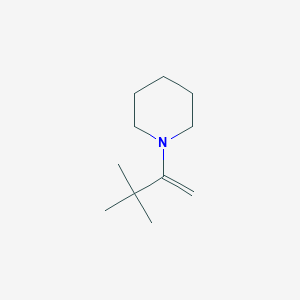
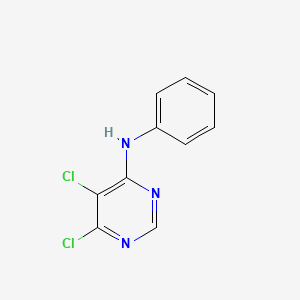
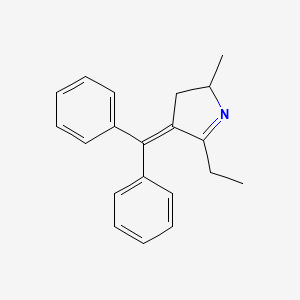
![3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid](/img/structure/B14546650.png)
![Diethyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14546660.png)
![Ethyl 3-[(hydroxymethyl)amino]butanoate](/img/structure/B14546667.png)
![1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14546669.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl-](/img/structure/B14546672.png)
![1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline](/img/structure/B14546676.png)
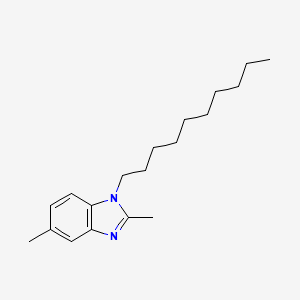
![2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene](/img/structure/B14546682.png)
![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate](/img/structure/B14546687.png)
